4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid
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Overview
Description
4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with an imidazolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like acetone, followed by acidification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidine ring can be reduced to form imidazolidines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazolidine ring may produce imidazolidines.
Scientific Research Applications
4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic properties.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism by which 4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(E)-(1-Allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid
- Indole derivatives
Uniqueness
4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-8-6-9(15(20)21)2-4-11(8)13-5-3-10(23-13)7-12-14(19)18-16(22)17-12/h2-7H,1H3,(H,20,21)(H2,17,18,19,22)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUPDACGKYABIM-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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